What is the chemical structure of 1-(Azetidin-3-yl)prop-2-en-1-one
What is the chemical structure of 1-(Azetidin-3-yl)prop-2-en-1-one
An In-Depth Technical Guide to 1-(Azetidin-3-yl)prop-2-en-1-one: Synthesis, Reactivity, and Applications in Covalent Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 1-(Azetidin-3-yl)prop-2-en-1-one, a novel small molecule integrating the structurally significant azetidine scaffold with a reactive vinyl ketone moiety. Azetidines are prized in medicinal chemistry for their ability to confer improved physicochemical properties, such as solubility and metabolic stability, while the vinyl ketone group serves as a potent electrophilic "warhead" for forming covalent bonds with biological targets. This document details the molecule's unique chemical structure, explores its predicted reactivity based on mechanistic principles, and contrasts it with the more extensively studied N-acryloyl azetidines. A plausible, multi-step synthetic route is proposed with detailed protocols, alongside a guide to its analytical characterization. Finally, we discuss its potential applications as a covalent probe and a building block for targeted covalent inhibitors in drug discovery, particularly in oncology and inflammation research. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical entity.
Introduction: Merging a Privileged Scaffold with a Reactive Warhead
The pursuit of novel therapeutics with high potency and selectivity is a central theme in modern drug discovery. Within this landscape, two powerful strategies have emerged: the use of conformationally constrained scaffolds to optimize pharmacokinetic profiles and the application of targeted covalent inhibition to achieve durable pharmacological effects. 1-(Azetidin-3-yl)prop-2-en-1-one represents a strategic convergence of these two principles.
The Azetidine Scaffold: The four-membered, nitrogen-containing azetidine ring is considered a "privileged scaffold".[1] Its inherent ring strain and non-planar geometry provide a rigid, three-dimensional framework that can enhance binding affinity to protein targets and improve metabolic stability compared to more flexible or larger ring systems.[2][3] The incorporation of azetidine motifs is a proven strategy in approved pharmaceuticals, where it has been shown to improve solubility, receptor selectivity, and overall pharmacokinetic properties.[2][4]
The Vinyl Ketone Warhead: Vinyl ketones are classic Michael acceptors, characterized by an electron-deficient double bond that is highly susceptible to nucleophilic attack.[5] This reactivity has been harnessed to design covalent inhibitors that form permanent bonds with nucleophilic amino acid residues—most commonly cysteine—in the active site of a target protein.[6][7] This covalent binding can lead to complete and sustained target inhibition, offering advantages in potency and duration of action over non-covalent inhibitors.[1]
This guide provides a foundational understanding of 1-(Azetidin-3-yl)prop-2-en-1-one, a molecule that positions the reactive vinyl ketone on the C3 carbon of the azetidine ring. This specific linkage distinguishes it from the well-documented N-acryloyl azetidines and presents a unique profile of reactivity and synthetic accessibility.
Chemical Structure and Physicochemical Properties
The formal name, 1-(Azetidin-3-yl)prop-2-en-1-one, describes a propenone backbone substituted at the carbonyl carbon (C1) with an azetidine ring linked via its C3 position. The secondary amine of the azetidine ring remains unsubstituted, providing a potential site for further functionalization or interaction within a biological environment.
Caption: Reaction pathway for covalent modification via Michael addition.
Key Mechanistic Considerations:
-
Electrophilicity: The vinyl ketone is a potent electrophile, primed for reaction. The electrophilicity is influenced by the electronic properties of the attached azetidine ring. The secondary amine, depending on its protonation state, can exert a significant inductive effect. At physiological pH, a degree of protonation is expected, which would enhance the electron-withdrawing nature of the ring and further activate the Michael acceptor.
-
Comparison with N-Acryloyl Azetidines: It is crucial to distinguish this molecule from N-acryloyl azetidines. In N-acryloyl systems, the nitrogen atom is directly attached to the carbonyl group. The strained, non-planar geometry of the azetidine ring disrupts the typical amide resonance, leading to reduced amide-like character and a significant enhancement of electrophilicity at the Michael acceptor. [8][9][10][11]This specific effect is absent in 1-(Azetidin-3-yl)prop-2-en-1-one, where the vinyl ketone is attached to a carbon atom. Its reactivity will therefore be more comparable to other alkyl or cycloalkyl vinyl ketones, modulated primarily by inductive effects. [5]
Synthetic Strategy and Experimental Protocols
A robust and flexible synthesis of 1-(Azetidin-3-yl)prop-2-en-1-one is essential for its exploration. While no direct published synthesis exists, a plausible route can be designed from commercially available starting materials, such as N-Boc-azetidin-3-one. The proposed strategy involves a Horner-Wadsworth-Emmons (HWE) olefination followed by deprotection.
Caption: Proposed multi-step synthesis workflow.
Experimental Protocol: Synthesis of N-Boc-azetidine-3-carbaldehyde
Causality: This initial step transforms the ketone into a versatile aldehyde functional group, which is an essential precursor for building the propenone side chain. The use of TosMIC (tosylmethyl isocyanide) is a standard method for the one-carbon homologation of ketones to aldehydes.
-
To a stirred solution of N-Boc-azetidin-3-one (1.0 eq) [12][13]in dry DME (dimethoxyethane) at 0 °C, add potassium tert-butoxide (2.2 eq).
-
Add a solution of TosMIC (1.1 eq) in DME dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding water. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude intermediate is then dissolved in a mixture of THF and aqueous oxalic acid (2M).
-
Stir vigorously at room temperature for 4-6 hours until TLC/LCMS analysis indicates complete conversion to the aldehyde.
-
Neutralize with saturated sodium bicarbonate solution and extract with ethyl acetate (3x).
-
Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Boc-azetidine-3-carbaldehyde.
Experimental Protocol: Synthesis and Oxidation to N-Boc-1-(azetidin-3-yl)prop-2-en-1-one
Causality: This two-step sequence first constructs the carbon skeleton of the target molecule via Grignard addition of a vinyl group to the aldehyde. The resulting allylic alcohol is then oxidized to the desired α,β-unsaturated ketone (the vinyl ketone). A mild oxidant like Dess-Martin periodinane (DMP) is chosen to avoid over-oxidation or side reactions.
-
Dissolve N-Boc-azetidine-3-carbaldehyde (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.
-
Add vinylmagnesium bromide (1.0 M in THF, 1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution. Extract with ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the crude allylic alcohol, which can be used directly in the next step.
-
Dissolve the crude alcohol in dry dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.
-
Stir for 2-4 hours, monitoring by TLC/LCMS.
-
Upon completion, quench the reaction with a 1:1 mixture of saturated sodium bicarbonate and sodium thiosulfate solution. Stir until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography to yield the N-Boc protected product.
Experimental Protocol: Boc Deprotection
Causality: The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to unveil the secondary amine of the azetidine ring. This is achieved under standard acidic conditions, using trifluoroacetic acid (TFA) or HCl in dioxane.
-
Dissolve N-Boc-1-(azetidin-3-yl)prop-2-en-1-one (1.0 eq) in a minimal amount of DCM.
-
Add trifluoroacetic acid (10-20 eq) or a 4M solution of HCl in 1,4-dioxane.
-
Stir at room temperature for 1-2 hours until LCMS confirms the complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure.
-
If desired, triturate the residue with diethyl ether to precipitate the product as its corresponding salt (TFA or HCl salt). The salt can be used directly or neutralized with a mild base for applications requiring the free amine.
Analytical Characterization
Rigorous analytical characterization is required to confirm the identity and purity of the final compound.
Table 2: Expected Spectroscopic Data
| Technique | Expected Signals |
| ¹H NMR | δ 6.0-6.5 ppm (m, 2H, vinyl -CH=CH₂); δ 5.8-6.0 ppm (m, 1H, vinyl -CH=CH₂); δ 4.0-4.5 ppm (m, 1H, azetidine CH); δ 3.5-4.0 ppm (m, 4H, azetidine CH₂); δ 2.0-3.0 ppm (br s, 1H, NH). |
| ¹³C NMR | δ 195-200 ppm (C=O); δ 135-140 ppm (=CH₂); δ 128-133 ppm (-CH=); δ 50-55 ppm (azetidine CH₂); δ 35-40 ppm (azetidine CH). [5] |
| IR Spectroscopy | ~3300 cm⁻¹ (N-H stretch); ~1680 cm⁻¹ (C=O stretch, conjugated ketone); ~1615 cm⁻¹ (C=C stretch). |
| Mass Spectrometry | Expected [M+H]⁺ at m/z = 112.0757. |
Applications in Drug Discovery and Chemical Biology
The unique structure of 1-(Azetidin-3-yl)prop-2-en-1-one makes it a valuable tool for drug discovery professionals.
-
Covalent Inhibitor Development: The primary application is as a reactive fragment or warhead for the design of targeted covalent inhibitors. [14]By incorporating this molecule into a larger scaffold that provides non-covalent binding affinity for a specific protein target, researchers can create highly potent and selective inhibitors. Therapeutic areas where this approach is prevalent include oncology (e.g., inhibiting kinases like KRAS) and inflammatory diseases. [14][15]* Chemical Probes: The molecule can be used as a chemical probe to identify novel protein targets. By attaching a reporter tag (e.g., a biotin or a fluorescent dye), it can be used in activity-based protein profiling (ABPP) experiments to covalently label and subsequently identify proteins with reactive cysteine residues in a complex biological sample.
-
Fragment-Based Drug Discovery (FBDD): As a small, reactive fragment, it is an ideal candidate for FBDD screening campaigns. Identifying weak-binding fragments that covalently modify a target can provide a powerful starting point for developing more potent lead compounds.
Conclusion
1-(Azetidin-3-yl)prop-2-en-1-one is a compelling chemical entity that synergistically combines the advantageous structural and pharmacokinetic properties of the azetidine ring with the proven utility of the vinyl ketone covalent warhead. Its distinct C3-linkage offers a different reactivity and structural profile compared to its N-acryloyl counterparts, opening new avenues for scaffold design. The synthetic pathways and analytical data outlined in this guide provide a solid foundation for its preparation and use. For medicinal chemists and chemical biologists, this molecule represents a versatile and promising building block for the development of the next generation of targeted covalent therapeutics.
References
-
Palkowitz, M. D., Tan, B., Hu, H., Roth, K., & Bauer, R. A. (2017). Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities. Organic Letters, 19(9), 2270–2273. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Palkowitz, M. D., Tan, B., Hu, H., Roth, K., & Bauer, R. A. (2017). Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities. ACS Publications. [Link]
-
Moses, D. N., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]
-
Palkowitz, M. D., Tan, B., Hu, H., Roth, K., & Bauer, R. A. (2017). Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities. Organic Letters. [Link]
-
Rossello, A., et al. (2012). Synthesis and biological properties of C-terminal vinyl ketone pseudotripeptides. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 834-841. [Link]
-
Palkowitz, M. D., Tan, B., Hu, H., Roth, K., & Bauer, R. A. (2017). Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities. PubMed. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
-
NextSDS. (n.d.). 1-[3-(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one. NextSDS. [Link]
-
Rossello, A., et al. (2013). Synthesis and biological properties of C-terminal vinyl ketone pseudotripeptides. PubMed. [Link]
-
Packer, M. J., et al. (2020). Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C. ACS Medicinal Chemistry Letters, 11(7), 1435-1441. [Link]
-
PubChemLite. (n.d.). 1-[3-(hydroxymethyl)azetidin-1-yl]prop-2-en-1-one. PubChemLite. [Link]
-
Morimoto, A., et al. (2024). Methyl vinyl ketone and its analogs covalently modify PI3K and alter physiological functions by inhibiting PI3K signaling. Journal of Biological Chemistry. [Link]
-
NextSDS. (n.d.). 1-(propan-2-yl)azetidin-3-ol. NextSDS. [Link]
-
Reddy, G. V., et al. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Molecules, 28(17), 6249. [Link]
-
PubChemLite. (n.d.). 1-(propan-2-yl)azetidin-3-ol. PubChemLite. [Link]
-
O'Connor, M., et al. (2021). Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules, 26(23), 7175. [Link]
-
PubChem. (n.d.). Azetidin-3-one. PubChem. [Link]
-
El-Damasy, D. A., et al. (2024). Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2402988. [Link]
-
Toxic Docs. (n.d.). MUTAGENIC ACTIVITY OF VINYL COMPOUNDS AND DERIVED EPOXIDES. Toxic Docs. [Link]
-
Zhang, J., Schmalz, H.-G. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(45), 11318-11321. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Azetidin-3-one | C3H5NO | CID 1516505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
